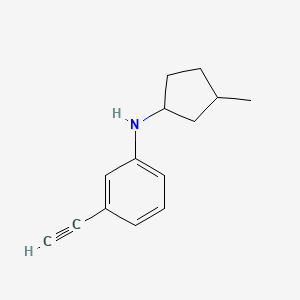
(3R,4S)-3,4-bis (benzoyloxy) dihydro-2(3H)-Furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-3,4-bis (benzoyloxy) dihydro-2(3H)-Furanone is a chemical compound known for its unique structure and properties It is a derivative of dihydrofuranone, featuring two benzoyloxy groups attached to the 3rd and 4th carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-bis (benzoyloxy) dihydro-2(3H)-Furanone typically involves the esterification of dihydrofuranone derivatives with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-3,4-bis (benzoyloxy) dihydro-2(3H)-Furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyloxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted dihydrofuranones with various functional groups.
Aplicaciones Científicas De Investigación
(3R,4S)-3,4-bis (benzoyloxy) dihydro-2(3H)-Furanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3R,4S)-3,4-bis (benzoyloxy) dihydro-2(3H)-Furanone involves its interaction with various molecular targets. The benzoyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The dihydrofuranone core provides a rigid framework that can modulate the compound’s overall conformation and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-3,4-bis (methoxy) dihydro-2(3H)-Furanone: Similar structure but with methoxy groups instead of benzoyloxy groups.
(3R,4S)-3,4-bis (acetoxy) dihydro-2(3H)-Furanone: Features acetoxy groups, leading to different reactivity and properties.
Uniqueness
(3R,4S)-3,4-bis (benzoyloxy) dihydro-2(3H)-Furanone is unique due to the presence of benzoyloxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Propiedades
Fórmula molecular |
C18H14O6 |
|---|---|
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
(4-benzoyloxy-5-oxooxolan-3-yl) benzoate |
InChI |
InChI=1S/C18H14O6/c19-16(12-7-3-1-4-8-12)23-14-11-22-18(21)15(14)24-17(20)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
Clave InChI |
BBUFRPRKYWVEHF-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(=O)O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride](/img/structure/B12107248.png)
![L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl)](/img/structure/B12107264.png)
![N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12107273.png)







![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)
![Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)
![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)

